An In-depth Technical Guide to (Z)-Hex-4-enal: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to (Z)-Hex-4-enal: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for (Z)-Hex-4-enal (CAS No. 4634-89-3). It includes tabulated physicochemical data, a detailed experimental protocol for its synthesis via oxidation, and predicted spectroscopic data for its characterization. Additionally, a relevant biological pathway and a general experimental workflow are visualized using the DOT language.
Chemical Identity and Structure
(Z)-Hex-4-enal, also known as cis-4-Hexenal, is a monounsaturated aldehyde. It is a colorless liquid with a pungent odor and is naturally found in plants such as onions. Its structure consists of a six-carbon chain with a cis (Z) configured double bond between C-4 and C-5, and an aldehyde functional group at the C-1 position.
Table 1: Structural and Identification Data for (Z)-Hex-4-enal
| Identifier | Value | Reference(s) |
| IUPAC Name | (Z)-hex-4-enal | [1] |
| Synonyms | cis-4-Hexenal, 4-Hexenal, (4Z)- | [1][2][3] |
| CAS Number | 4634-89-3 | [1][2][3] |
| Molecular Formula | C₆H₁₀O | [2][3][4] |
| SMILES | C/C=C\CCC=O | [1] |
| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3/b3-2- | [1] |
| InChIKey | DPCMFIRORYQTCL-IHWYPQMZSA-N | [1] |
Physicochemical Properties
(Z)-Hex-4-enal is a volatile organic compound. It is classified as a flammable liquid and is slightly soluble in water but soluble in many organic solvents.[1][4][5]
Table 2: Physicochemical Properties of (Z)-Hex-4-enal
| Property | Value | Reference(s) |
| Molecular Weight | 98.14 g/mol | [1] |
| Appearance | Colorless liquid | [1][4][5] |
| Odor | Pungent | [5] |
| Boiling Point | 125-129 °C at 760 mmHg | [1] |
| Density | ~0.828 g/cm³ | [3][4] |
| Flash Point | 17.97 °C | [3] |
| Vapor Pressure | 11.26 mmHg at 25 °C | [3] |
| Refractive Index | ~1.422 - 1.432 | [1][3] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetic acid, and most fixed oils. | [1][4][5] |
Experimental Protocols
Synthesis of (Z)-Hex-4-enal via Dess-Martin Oxidation
Objective: To oxidize (Z)-Hex-4-en-1-ol to (Z)-Hex-4-enal.
Materials:
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(Z)-Hex-4-en-1-ol (CAS: 928-91-6)
-
Dess-Martin Periodinane (DMP) (CAS: 87413-09-0), 1.1 equivalents
-
Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
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Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar
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Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-Hex-4-en-1-ol (1.0 eq) in anhydrous dichloromethane (to make an approx. 0.1 M solution).
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To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude aldehyde by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure (Z)-Hex-4-enal.
Caption: Workflow for the synthesis and purification of (Z)-Hex-4-enal.
Spectroscopic and Chromatographic Analysis
Verified experimental spectra for (Z)-Hex-4-enal are not available in major public spectral databases. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and characteristic bands for IR and Mass Spectrometry based on the compound's structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data for (Z)-Hex-4-enal in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H1 (-CH O) | 9.7 - 9.8 | Triplet (t) | ~1.7 Hz |
| H2 (-CH₂ -CHO) | 2.4 - 2.5 | Quartet (q) | ~7.0, 1.7 Hz |
| H3 (-CH₂ -CH=) | 2.3 - 2.4 | Quartet (q) | ~7.0 Hz |
| H4 (=CH -CH₂) | 5.3 - 5.5 | Multiplet (m) | - |
| H5 (=CH -CH₃) | 5.3 - 5.5 | Multiplet (m) | - |
| H6 (-CH₃ ) | 1.6 - 1.7 | Doublet of Triplets (dt) | ~6.5, 1.0 Hz |
Table 4: Predicted ¹³C NMR Data for (Z)-Hex-4-enal in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C HO) | 201 - 203 |
| C2 (-C H₂-CHO) | 42 - 44 |
| C3 (-C H₂-CH=) | 20 - 22 |
| C4 (=C H-CH₂) | 128 - 130 |
| C5 (=C H-CH₃) | 123 - 125 |
| C6 (-C H₃) | 12 - 14 |
Infrared (IR) Spectroscopy
The IR spectrum of an α,β-unsaturated aldehyde like (Z)-Hex-4-enal is characterized by specific stretching vibrations.
Table 5: Characteristic IR Absorption Bands for (Z)-Hex-4-enal
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| Aldehyde C-H | Stretch (Fermi doublet) | ~2820 and ~2720 | Medium | [1][2][6] |
| C=O (Carbonyl) | Stretch (unsaturated) | 1710 - 1685 | Strong | [1][2] |
| C=C (Alkene) | Stretch | ~1650 | Medium, Variable | |
| sp² C-H | Stretch | 3010 - 3030 | Medium | |
| sp³ C-H | Stretch | 2960 - 2850 | Medium-Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of (Z)-Hex-4-enal would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for unsaturated aldehydes.
Table 6: Predicted Mass Spectrometry Fragmentation for (Z)-Hex-4-enal
| m/z | Ion/Fragment | Notes |
| 98 | [C₆H₁₀O]⁺ | Molecular Ion (M⁺) |
| 97 | [M-H]⁺ | Loss of the aldehydic hydrogen, common for aldehydes. |
| 83 | [M-CH₃]⁺ | Loss of the terminal methyl group. |
| 69 | [M-CHO]⁺ | Alpha-cleavage with loss of the formyl radical. |
| 55 | [C₄H₇]⁺ | Result of cleavage at the C2-C3 bond. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems. |
Biological Context: Lipid Peroxidation
Unsaturated aldehydes, including hexenals, are known products of lipid peroxidation.[7][8] This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species (ROS). It is a key mechanism in cellular injury and is implicated in various pathological states. (Z)-Hex-4-enal can be considered a marker or mediator in this pathway.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
